molecular formula C17H22O2 B14211307 Benzyl (spiro[2.5]octan-1-yl)acetate CAS No. 827574-03-8

Benzyl (spiro[2.5]octan-1-yl)acetate

Katalognummer: B14211307
CAS-Nummer: 827574-03-8
Molekulargewicht: 258.35 g/mol
InChI-Schlüssel: KBIJFGDSNJLEHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl (spiro[25]octan-1-yl)acetate is an organic compound characterized by a spirocyclic structure The spiro[25]octane moiety is a bicyclic system where two rings share a single carbon atom, creating a unique three-dimensional structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (spiro[2.5]octan-1-yl)acetate typically involves the reaction of benzyl alcohol with spiro[2.5]octan-1-yl acetic acid under esterification conditions. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to streamline the esterification process and reduce the need for extensive purification steps.

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl (spiro[2.5]octan-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or organolithium compounds can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: this compound can be oxidized to benzyl (spiro[2.5]octan-1-yl)acetic acid.

    Reduction: Reduction can yield benzyl (spiro[2.5]octan-1-yl)methanol.

    Substitution: Various benzyl-substituted derivatives can be formed depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Benzyl (spiro[2.5]octan-1-yl)acetate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: Used in the development of new materials with specific mechanical and chemical properties.

Wirkmechanismus

The mechanism of action of Benzyl (spiro[2.5]octan-1-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure provides a rigid framework that can fit into specific binding sites, potentially inhibiting or activating biological pathways. The benzyl group can also participate in π-π interactions, further stabilizing the compound’s binding to its target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzyl acetate: Similar in structure but lacks the spirocyclic moiety.

    Spiro[2.5]octane derivatives: Compounds with similar spirocyclic frameworks but different functional groups.

Uniqueness

Benzyl (spiro[2.5]octan-1-yl)acetate is unique due to its combination of a spirocyclic structure and a benzyl ester group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

827574-03-8

Molekularformel

C17H22O2

Molekulargewicht

258.35 g/mol

IUPAC-Name

benzyl 2-spiro[2.5]octan-2-ylacetate

InChI

InChI=1S/C17H22O2/c18-16(19-13-14-7-3-1-4-8-14)11-15-12-17(15)9-5-2-6-10-17/h1,3-4,7-8,15H,2,5-6,9-13H2

InChI-Schlüssel

KBIJFGDSNJLEHZ-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(CC1)CC2CC(=O)OCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.